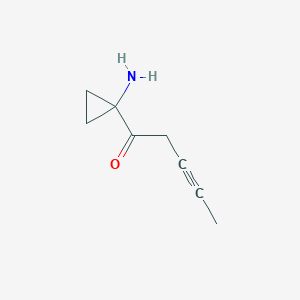
1-(1-Aminocyclopropyl)pent-3-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopropyl)pent-3-yn-1-one is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to a pent-3-yn-1-one backbone. It is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of 1-(1-Aminocyclopropyl)pent-3-yn-1-one involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods allow for the formation of the cyclopropane ring, which is a key feature of this compound.
Analyse Des Réactions Chimiques
1-(1-Aminocyclopropyl)pent-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclopropyl group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(1-Aminocyclopropyl)pent-3-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Aminocyclopropyl)pent-3-yn-1-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules . These interactions can result in the modulation of biological pathways and the exertion of specific effects.
Comparaison Avec Des Composés Similaires
1-(1-Aminocyclopropyl)pent-3-yn-1-one can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic acid: This compound also contains an aminocyclopropyl group but differs in its carboxylic acid functionality.
1-Aminocyclopropylphosphonate: Similar in structure, but with a phosphonate group instead of a ketone.
2,5-Diphenyl-1,3-oxazoline: Although structurally different, it shares some chemical properties and applications.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-(1-aminocyclopropyl)pent-3-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-4-7(10)8(9)5-6-8/h4-6,9H2,1H3 |
Clé InChI |
FGFXNBYPOFVICS-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(=O)C1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


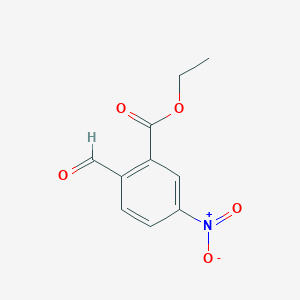
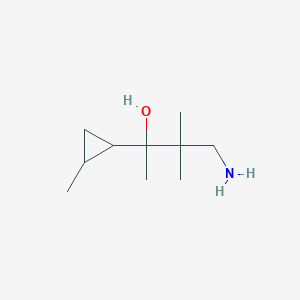

![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)


![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)
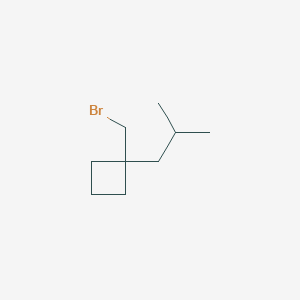

![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
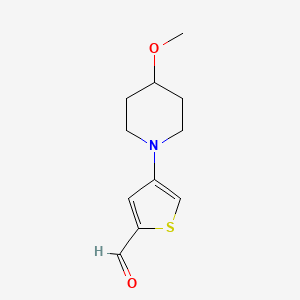
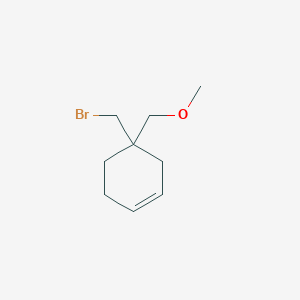
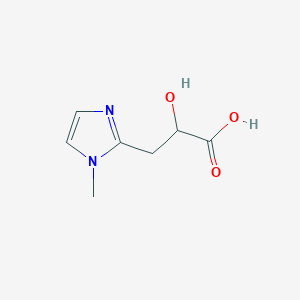
![2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13178754.png)
